molecular formula C6H12N2S2 B100750 N,N'-Diethyldithiooxamide CAS No. 16475-50-6

N,N'-Diethyldithiooxamide

Cat. No. B100750
CAS RN: 16475-50-6
M. Wt: 176.3 g/mol
InChI Key: UCZDKRCEDKACKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Diethyldithiooxamide, also known as DETO, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and ethanol. DETO has been used in various fields of research, including biochemistry, pharmacology, and materials science.

Mechanism of Action

Further research on the mechanism of action of N,N'-Diethyldithiooxamide could lead to a better understanding of its biochemical and physiological effects.
In conclusion, N,N'-Diethyldithiooxamide is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N,N'-Diethyldithiooxamide could lead to the development of novel drugs and environmental applications.

Advantages and Limitations for Lab Experiments

N,N'-Diethyldithiooxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Solubility: N,N'-Diethyldithiooxamide is highly soluble in water and ethanol, making it easy to dissolve in various solvents.
2. Low Toxicity: N,N'-Diethyldithiooxamide has low toxicity and is considered safe for use in lab experiments.
3. Versatility: N,N'-Diethyldithiooxamide can be used in various fields of research, including biochemistry, pharmacology, and materials science.
Some of the limitations of N,N'-Diethyldithiooxamide include:
1. Limited Stability: N,N'-Diethyldithiooxamide is not very stable and can decompose over time, which can affect the accuracy of lab experiments.
2. Limited Availability: N,N'-Diethyldithiooxamide is not widely available and can be expensive to purchase.
3. Limited Information: There is limited information available on the long-term effects of N,N'-Diethyldithiooxamide on human health and the environment.

Future Directions

There are several future directions for research on N,N'-Diethyldithiooxamide, including:
1. Development of Novel Anticancer Drugs: Further research on the anticancer properties of N,N'-Diethyldithiooxamide could lead to the development of novel anticancer drugs.
2. Environmental Applications: Further research on the use of N,N'-Diethyldithiooxamide for the extraction of heavy metals from wastewater could lead to its application in environmental remediation.
3. Development of Antibacterial Agents: Further research on the antibacterial properties of N,N'-Diethyldithiooxamide could lead to the development of novel antibacterial agents.
4. Investigation of

Scientific Research Applications

N,N'-Diethyldithiooxamide has been used in various scientific research applications, including:
1. Metal Extraction: N,N'-Diethyldithiooxamide has been used as a chelating agent for the extraction of heavy metals from wastewater.
2. Anticancer Properties: Studies have shown that N,N'-Diethyldithiooxamide has anticancer properties and can induce apoptosis in cancer cells.
3. Antioxidant Properties: N,N'-Diethyldithiooxamide has been shown to have antioxidant properties and can protect against oxidative stress.
4. Antibacterial Properties: N,N'-Diethyldithiooxamide has been shown to have antibacterial properties and can inhibit the growth of certain bacterial strains.

properties

IUPAC Name

N,N'-diethylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDKRCEDKACKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)C(=S)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167806
Record name Ethanedithioamide, N,N'-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diethyldithiooxamide

CAS RN

16475-50-6
Record name N1,N2-Diethylethanedithioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16475-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxamide, N,N'-diethyldithio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Diethyldithiooxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanedithioamide, N,N'-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Diethyldithiooxamide
Reactant of Route 2
N,N'-Diethyldithiooxamide
Reactant of Route 3
Reactant of Route 3
N,N'-Diethyldithiooxamide
Reactant of Route 4
Reactant of Route 4
N,N'-Diethyldithiooxamide
Reactant of Route 5
Reactant of Route 5
N,N'-Diethyldithiooxamide
Reactant of Route 6
N,N'-Diethyldithiooxamide

Q & A

Q1: What types of metal complexes can N,N'-Diethyldithiooxamide form?

A1: N,N'-Diethyldithiooxamide can act as a ligand to form complexes with various metal ions. Research shows its ability to coordinate with Group VA elements like antimony [] and transition metals like nickel and copper []. For instance, it forms complexes with antimony trichloride, resulting in structures like SbCl3L1.5 (where L represents N,N'-Diethyldithiooxamide) []. It also forms complexes with nickel(II) and copper(II) halides and perchlorates, resulting in a range of complexes including NiL(Cl), NiL(Br), NiL(I), NiL(ClO4), CuL(Cl), CuL(Br), and CuL(ClO4) [].

Q2: Are there any crystallographic studies on N,N'-Diethyldithiooxamide and its metal complexes?

A2: Yes, studies have investigated the crystal and molecular structures of both free and metal-complexed N,N'-Diethyldithiooxamide. For example, the crystal structure of SbCl3L1.5 (L = N,N′-Diethyldithiooxamide) has been determined, providing insights into the coordination geometry and bonding within the complex [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.